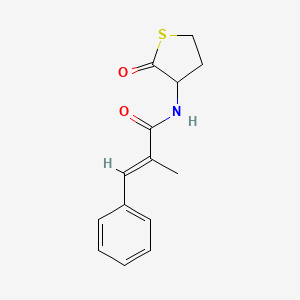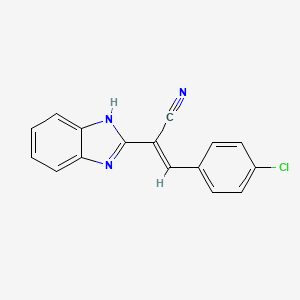
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, also known as MOTA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. MOTA is a member of the acrylamide family and is known for its unique structure and properties. In
科学的研究の応用
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer, antimicrobial, and antifungal properties. In addition, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been studied for its potential use as an anti-inflammatory and analgesic agent. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also interact with cell membrane receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has also been shown to have antimicrobial and antifungal effects, inhibiting the growth of various pathogens. In addition, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also have neuroprotective effects, protecting neurons from oxidative stress and other insults.
実験室実験の利点と制限
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has some limitations as well. It is a highly reactive compound that can be difficult to handle, and precautions must be taken to avoid exposure. In addition, the synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research involving 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide. One area of interest is the development of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide derivatives with improved properties and efficacy. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, including its distribution, metabolism, and elimination from the body. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also be useful in the development of targeted drug delivery systems, allowing for the specific delivery of drugs to cancer cells or other diseased tissues. Finally, the potential use of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide in combination with other drugs or therapies should be explored, as it may enhance the efficacy of existing treatments.
Conclusion:
In conclusion, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, or 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, is a chemical compound with potential applications in medicinal chemistry. Its unique structure and properties have led to extensive research into its synthesis, mechanism of action, and potential therapeutic uses. While there are still many questions to be answered, the future of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide research looks promising and may lead to the development of new treatments for cancer, inflammation, and neurodegenerative diseases.
合成法
The synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2-oxotetrahydrothiophene with methylamine to form 2-methyl-2-aminotetrahydrothiophene. This intermediate is then reacted with phenylacryloyl chloride to form 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide. The synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been optimized, and several modifications have been made to improve the yield and purity of the compound.
特性
IUPAC Name |
(E)-2-methyl-N-(2-oxothiolan-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(9-11-5-3-2-4-6-11)13(16)15-12-7-8-18-14(12)17/h2-6,9,12H,7-8H2,1H3,(H,15,16)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKPTOMFULZQEE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5488610.png)
![4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5488613.png)

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5488633.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)
![3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5488669.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)

![2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5488684.png)